N1-Cyclopropyl-6-methylbenzene-1,2-diamine
Description
N1-Cyclopropyl-6-methylbenzene-1,2-diamine is an aromatic diamine derivative featuring a cyclopropyl group attached to one amine (-NH-) and a methyl substituent at the 6-position of the benzene ring.
Properties
IUPAC Name |
2-N-cyclopropyl-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPMRRVWRGVTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264576 | |
| Record name | N2-Cyclopropyl-3-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353945-54-6 | |
| Record name | N2-Cyclopropyl-3-methyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-Cyclopropyl-3-methyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-6-methylbenzene-1,2-diamine typically involves the reaction of cyclopropylamine with 6-methylbenzene-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-6-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
N1-Cyclopropyl-6-methylbenzene-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-6-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Substituent Variations
Key benzene-1,2-diamine derivatives differ in substituent type and position, which dictate their chemical properties:
Physicochemical Properties
- Solubility : Methyl and cyclopropyl groups enhance organic solubility compared to nitro or chloro analogs .
- Basicity: Electron-donating groups (e.g., -CH₃) increase amine basicity, while electron-withdrawing groups (e.g., -NO₂, -Cl) reduce it .
- Stability : Cyclopropyl’s ring strain may lead to unique degradation pathways under acidic conditions.
Research Findings and Data Tables
Table 2: Hazard Profiles of Selected Diamines
| Compound | Hazard Codes (H-Statements) | Reference |
|---|---|---|
| N6-Cyclopropyl-9H-purine-2,6-diamine | H302, H315, H319, H332, H335 | |
| Aliphatic Amines (DETA, TETA) | H314 (Skin corrosion) |
Note: Aromatic diamines may share similar hazards (e.g., skin irritation) due to amine functionality.
Biological Activity
N1-Cyclopropyl-6-methylbenzene-1,2-diamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanism of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features a cyclopropyl group and two amine functionalities attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 176.26 g/mol. The presence of the cyclopropyl and methyl groups influences its chemical properties, enhancing its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl and methyl groups enhance the compound's binding affinity through steric and electronic effects, while the amine groups facilitate hydrogen bonding and electrostatic interactions. This results in modulation of target molecule activities, leading to various biological effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cell cycle progression.
- Neuroprotective Effects : The compound shows potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.
- Antimicrobial Properties : There is evidence that this compound possesses antimicrobial activity against a range of bacterial strains.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests a moderate level of efficacy compared to standard chemotherapeutics.
Neuroprotective Effects
In vitro assays using rat cortical neurons revealed that treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. This was measured using MTT assays, showing over 60% cell viability at concentrations as low as 5 µM.
Antimicrobial Properties
The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating promising antibacterial activity.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-Cyclopropylbenzene-1,2-diamine | Lacks methyl group | May exhibit different reactivity |
| N1-Cyclopropyl-3-methylbenzene-1,4-diamine | Different substitution pattern | Variations in properties due to different positioning |
| N,N-Dimethylcyclopropylbenzene-1,2-diamine | Contains dimethylamine groups | Potentially different solubility |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
